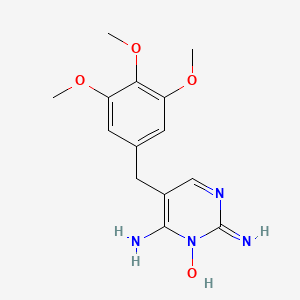

Trimethoprim 3-oxide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-17-14(16)18(19)13(9)15/h5-7,16,19H,4,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVPBGLBUGARPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(N(C(=N)N=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632419 | |

| Record name | 6-Amino-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27653-67-4 | |

| Record name | Trimethoprim 3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHOPRIM 3-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVW7CIX03F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethoprim 3-oxide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim 3-oxide is a significant metabolite of the antibacterial agent Trimethoprim. As a member of the diaminopyrimidine class of drugs, Trimethoprim is widely recognized for its mechanism of action, which involves the inhibition of dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2][3][4] The presence of metabolites such as this compound is of critical interest in pharmaceutical research and development for understanding the drug's metabolic fate, potential for drug-drug interactions, and overall safety profile. This technical guide provides an in-depth overview of this compound, including its chemical properties, conceptual experimental protocols for its synthesis and analysis, and a visual representation of a typical analytical workflow.

Core Compound Data

A clear understanding of the fundamental properties of this compound is essential for any research endeavor. The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 27653-67-4 |

| Molecular Formula | C₁₄H₁₈N₄O₄ |

| Molecular Weight | 306.32 g/mol |

Conceptual Experimental Protocols

The following sections outline detailed methodologies for the conceptual synthesis and analysis of this compound. These protocols are based on established chemical principles and analytical techniques commonly applied to Trimethoprim and its derivatives.

Synthesis of this compound (Conceptual)

This protocol describes a conceptual method for the preparation of this compound via the oxidation of Trimethoprim.

Objective: To synthesize this compound by oxidizing the parent drug, Trimethoprim.

Materials:

-

Trimethoprim

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfite (Na₂SO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

-

Dissolution: Dissolve Trimethoprim in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath. Add m-Chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The molar ratio of m-CPBA to Trimethoprim should be carefully controlled to favor the formation of the N-oxide.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium sulfite (Na₂SO₃).

-

Work-up: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct. Subsequently, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to isolate the desired product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Analytical Quantification of this compound by HPLC (Conceptual)

This protocol provides a general framework for the quantitative analysis of this compound in a sample matrix using High-Performance Liquid Chromatography (HPLC).

Objective: To develop and validate an HPLC method for the accurate quantification of this compound.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (e.g., 0.1 M)[7]

-

Water (HPLC grade)

-

Sample matrix (e.g., plasma, urine, or pharmaceutical formulation)

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A mixture of phosphate buffer and an organic modifier like acetonitrile or methanol. A common starting point could be a ratio of 65:20:15 (v/v/v) of phosphate buffer, acetonitrile, and methanol.[7]

-

Flow Rate: 1.0 mL/min[7]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C)[6]

-

Detection Wavelength: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 225-260 nm, a range commonly used for Trimethoprim analysis).[5][7][8]

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation:

-

For Pharmaceutical Formulations: Accurately weigh and dissolve the formulation in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.

-

For Biological Matrices (e.g., Plasma): Perform a sample clean-up procedure, such as protein precipitation (e.g., with perchloric acid or acetonitrile) or solid-phase extraction, to remove interfering substances.[7][8]

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Data Acquisition and Processing: Record the chromatograms and integrate the peak area corresponding to this compound.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Method Validation: Validate the developed method according to relevant guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Visualized Workflow and Pathways

Analytical Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a given sample.

Caption: General workflow for the quantification of this compound.

Mechanism of Action of Parent Compound: Trimethoprim

While specific signaling pathways for this compound are not well-defined, it is crucial to understand the mechanism of its parent compound, Trimethoprim. Trimethoprim targets the bacterial folate synthesis pathway, which is essential for DNA, RNA, and protein synthesis.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim.

References

- 1. Trimethoprim - Wikipedia [en.wikipedia.org]

- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 8. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoprim 3-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim 3-oxide is a recognized metabolite of the potent dihydrofolate reductase inhibitor, Trimethoprim. While Trimethoprim itself is the primary therapeutically active agent, a comprehensive understanding of its metabolites is crucial for a complete toxicological and pharmacokinetic profile. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Introduction

Trimethoprim is a synthetic antibacterial agent that functions by inhibiting bacterial dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and amino acids[1][2]. The metabolism of Trimethoprim in humans and other species leads to the formation of several metabolites, including N-oxides[1][3]. The two primary N-oxide metabolites are Trimethoprim 1-oxide and this compound. This guide focuses specifically on the 3-oxide derivative, providing a consolidated repository of its chemical and physical characteristics.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Trimethoprim and its 3-oxide metabolite is presented below.

Table 1: Physical and Chemical Properties

| Property | Trimethoprim | This compound |

| Molecular Formula | C₁₄H₁₈N₄O₃[2] | C₁₄H₁₈N₄O₄ |

| Molecular Weight | 290.32 g/mol [2] | 306.32 g/mol |

| CAS Number | 738-70-5[2] | 27653-67-4 |

| Appearance | White to light yellow, odorless, bitter compound[3] | Not explicitly reported, likely a solid |

| Melting Point | 199-203 °C | Not explicitly reported |

| pKa | ~7.3 | Predicted: 4.85 ± 0.50 |

| Solubility | Slightly soluble in water, ethanol, and chloroform; soluble in methanol and DMSO | Slightly soluble in DMSO and methanol |

Synthesis and Metabolism

This compound is primarily formed in the liver through the metabolic oxidation of Trimethoprim[3]. In vitro studies have identified cytochrome P450 enzymes, specifically CYP1A2, as the predominant enzyme responsible for its formation[4].

Metabolic Pathway

The metabolic conversion of Trimethoprim to this compound involves the N-oxidation of the pyrimidine ring.

Experimental Synthesis Protocol

Plausible Synthetic Workflow:

-

Dissolution: Dissolve Trimethoprim in a suitable organic solvent, such as dichloromethane or chloroform.

-

Oxidation: Add an oxidizing agent, such as m-CPBA, to the solution. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate this compound.

Spectroscopic and Chromatographic Characterization

The characterization of this compound relies on standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Description |

| ¹H and ¹³C NMR | Provides detailed structural information. Expected shifts in the pyrimidine ring protons and carbons compared to Trimethoprim due to the N-oxide group. |

| FTIR Spectroscopy | Identifies functional groups. The N-O stretching vibration is a key characteristic band to confirm N-oxidation. |

| UV-Vis Spectroscopy | Determines the electronic absorption properties. A shift in the λmax is expected compared to Trimethoprim. |

| Mass Spectrometry | Confirms the molecular weight and provides fragmentation patterns for structural elucidation. |

| HPLC | Used for purification and quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. The ¹H NMR spectrum of Trimethoprim in DMSO-d₆ shows characteristic peaks for the aromatic, methoxy, and amino protons[7]. For this compound, shifts in the pyrimidine ring protons are anticipated due to the electronic effect of the N-oxide group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol (General):

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk[8].

-

Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For Trimethoprim, N-H, C-H, C=N, and C-O stretching vibrations are typically observed[9]. The spectrum of this compound is expected to show an additional prominent N-O stretching band.

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocol (General):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Trimethoprim in methanol exhibits a λmax around 285 nm[10]. The N-oxide is expected to have a shifted λmax.

Biological Activity

The primary mechanism of action of Trimethoprim is the inhibition of dihydrofolate reductase (DHFR)[1][2]. The available literature suggests that Trimethoprim is the therapeutically active form, and its metabolites, including the N-oxides, are considered to have significantly less or no antibacterial activity[1].

Dihydrofolate Reductase (DHFR) Inhibition

Studies have shown that Trimethoprim is a potent inhibitor of bacterial DHFR, with a much lower affinity for the mammalian enzyme[4]. There is limited direct evidence on the inhibitory activity of this compound on DHFR. It is generally presumed to be much less active than the parent compound.

Cytotoxicity

The cytotoxic potential of Trimethoprim has been investigated[11][12]. A general method to assess the cytotoxicity of this compound would be the MTT assay.

Experimental Protocol (MTT Assay - General):

-

Cell Culture: Seed a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a key metabolite in the biotransformation of Trimethoprim. While it is considered to be of minor therapeutic importance compared to the parent drug, its characterization is essential for a comprehensive understanding of Trimethoprim's disposition in the body. This guide provides a summary of its known properties and outlines general experimental approaches for its synthesis and detailed characterization. Further research is warranted to fully elucidate the specific biological activities and potential toxicological relevance of this metabolite.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Trimethoprim-induced elevation of dihydrofolate reductase activity in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciencescholar.us [sciencescholar.us]

- 11. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Trimethoprim 3-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim 3-oxide is the primary metabolite of the widely used antibacterial agent, trimethoprim. As a key component in understanding the pharmacokinetics and overall disposition of the parent drug, a thorough characterization of its physicochemical properties, namely solubility and stability, is crucial for drug development and regulatory assessment. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including detailed experimental protocols and degradation pathways.

Core Physicochemical Properties

This compound is a solid substance, appearing as a yellow to beige powder. Limited data is available regarding its specific physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 306.32 g/mol | --INVALID-LINK-- |

| CAS Number | 27653-67-4 | --INVALID-LINK-- |

| pKa (Predicted) | 4.85 ± 0.50 | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions indicate its solubility characteristics in common laboratory solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol provides a generalized procedure that can be adapted for this compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound solid

-

Selected solvents (e.g., water, phosphate buffer at various pH values, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility by correcting for the dilution factor.

Logical Workflow for Solubility Determination:

Caption: Workflow for equilibrium solubility determination.

Stability Profile

To assess the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Dry heat at a specified temperature (e.g., 80°C) for a specified period.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Prepare solutions of this compound in suitable solvents for each stress condition.

-

Expose the solutions to the respective stress conditions for a predetermined duration. Samples should be taken at various time points.

-

At each time point, neutralize the acid and base-stressed samples.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

Characterize the structure of significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathway for Forced Degradation Analysis:

Caption: Forced degradation study workflow.

Conclusion

The available information on the solubility and stability of this compound is limited. This guide provides a framework for researchers and drug development professionals to approach the characterization of these critical physicochemical properties. The outlined experimental protocols for solubility determination and forced degradation studies, based on established scientific principles and regulatory guidelines, can be employed to generate the necessary data to support drug development programs. Further research is warranted to establish a comprehensive physicochemical profile of this compound.

References

Degradation Pathways of Trimethoprim 3-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (TMP) is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the bacterial synthesis of nucleic acids and proteins.[1] It is widely used, often in combination with sulfamethoxazole, to treat a variety of bacterial infections. During its metabolism in the human body, primarily in the liver, TMP is converted into several metabolites. Among the principal metabolites are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[2]

Trimethoprim 3-oxide (3-NO-TMP) is a significant urinary metabolite of TMP, first identified in humans in the 1970s.[3][4] Understanding the formation and subsequent degradation of this metabolite is crucial for several reasons. In drug development, characterizing metabolic pathways is essential for assessing the safety, efficacy, and potential for drug-drug interactions. For environmental scientists, knowledge of how TMP and its metabolites degrade is vital for evaluating their environmental fate, persistence, and the potential for ecotoxicity.

This technical guide provides an in-depth overview of the degradation pathways relevant to this compound. While direct studies on the degradation of 3-NO-TMP are limited, this document outlines its metabolic formation and details the extensively studied degradation pathways of the parent compound, Trimethoprim. These pathways, involving biotic and abiotic processes, serve as a robust predictive framework for understanding the fate of the 3-NO-TMP metabolite, as the core molecular structure is susceptible to similar chemical transformations.

Metabolic Formation of this compound

The biotransformation of Trimethoprim is a critical first step in its elimination from the body and the point at which this compound is formed. This process occurs predominantly in the liver and is mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Phase I Metabolism: Approximately 10-20% of an administered dose of Trimethoprim undergoes metabolism.[5] The primary reactions are oxidative, leading to a variety of metabolites. The N-oxide metabolites, including 1-NO-TMP and 3-NO-TMP, are considered minor products, accounting for less than 5% of the total metabolite formation.[5] The major metabolites are the O-demethylated derivatives (3'-desmethyl-TMP and 4'-desmethyl-TMP).[5] Studies using human liver microsomes (HLMs) have indicated that the formation of 3-NO-TMP is primarily catalyzed by the enzymes CYP1A1 and CYP1B1.[6]

Phase II Metabolism: Following Phase I oxidation, metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion. While not extensively documented specifically for 3-NO-TMP, it is plausible that it, like other TMP metabolites, could be a substrate for glucuronidation or sulfation.[7]

Degradation Pathways

The degradation of Trimethoprim and, by extension, its metabolites like 3-NO-TMP, can be broadly categorized into biotic and abiotic pathways. Biotic pathways are relevant in environments like wastewater treatment plants, while abiotic pathways, such as photodegradation and advanced oxidation, describe its chemical transformation in aquatic environments.

Biotic Degradation

In biological wastewater treatment systems, Trimethoprim can be transformed, particularly under aerobic nitrifying conditions.[8] Studies have shown that nitrifying bacteria are instrumental in the biodegradation of TMP.[8] The transformation pathways often involve demethylation of the methoxy groups. For instance, a major biotic transformation pathway involves the demethylation of TMP to 4-desmethyl-TMP, which is then further hydroxylated, oxidized, and cleaved.[8] While specific studies on 3-NO-TMP are lacking, the N-oxide moiety may influence the susceptibility of the molecule to enzymatic attack, but the core degradation mechanisms (demethylation, hydroxylation, and ring cleavage) are likely to be similar.

Abiotic Degradation

Abiotic degradation is a significant factor in the environmental fate of pharmaceuticals. These processes are driven by physical and chemical factors rather than biological activity.

Photodegradation (Photolysis): Trimethoprim can undergo degradation when exposed to sunlight or artificial UV light.[9] This process can involve oxidation and hydrolysis, leading to at least five different products.[9] The indirect photodegradation of TMP, mediated by hydroxyl radicals (•OH) naturally present in sunlit waters, is considered an efficient degradation mechanism.[10]

Advanced Oxidation Processes (AOPs): AOPs are a group of technologies used for water treatment that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). These methods are effective at degrading persistent organic pollutants like Trimethoprim.

-

Fenton and Photo-Fenton Oxidation: This process uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light (photo-Fenton). It has been shown to achieve very high degradation rates for TMP, often over 99%, under optimized conditions.[11] Degradation proceeds through hydroxylation, demethylation, and cleavage of the bridge between the two ring structures.[12]

-

UV/H₂O₂ and UV/Persulfate: The combination of UV light with hydrogen peroxide or persulfate (S₂O₈²⁻) is another effective AOP. UV photolysis of these reagents generates hydroxyl radicals (from H₂O₂) or sulfate radicals (SO₄•⁻ from S₂O₈²⁻), both of which are powerful oxidants that readily attack the TMP molecule.[13]

-

Sonochemical Degradation: The application of ultrasound can also degrade TMP in water. Cavitation bubbles generate localized high temperatures and pressures, leading to the formation of reactive radicals that degrade the molecule. This process has been shown to produce at least nine distinct transformation products.

Quantitative Data Presentation

The following tables summarize quantitative data on the degradation of Trimethoprim from various studies. This data provides a benchmark for the conditions required for effective removal and the kinetics of the processes.

Table 1: Trimethoprim Degradation via Advanced Oxidation Processes (AOPs)

| Degradation Process | Initial TMP Conc. | Key Conditions | Degradation Rate / Efficiency | Reference |

| Photo-Fenton | 0.0689 mmol/L | pH: 4.56, H₂O₂: 0.09 mmol/L, Fe²⁺: 0.09 mmol/L | 99.95% after 6 min | [11] |

| UV/H₂O₂ | Not specified | H₂O₂: up to 0.2 g/L | 91.2% after 1 hr | [13] |

| UV/TiO₂/H₂O₂ | Not specified | - | Apparent rate constant: 0.209 min⁻¹ | [13] |

| UV/TiO₂ | 40 ppm | UV light at 254 nm | ~50% mineralization | [14] |

| UV/Persulfate | 10 µM | pH: 7.55, UV: 7.496x10⁻⁶ Einstein L⁻¹s⁻¹ | Initial rate: 2.581 µM min⁻¹ | Not in provided snippets |

| Sonochemical | 0.5 - 3 mg/L | Power density: 20-60 W/L, pH: 3-10 | Rate increases with power, decreases with pH | Not in provided snippets |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common protocols used in the study of Trimethoprim metabolism and degradation.

Protocol: In Vitro Metabolism with Human Liver S9 Fractions

This protocol is adapted from studies characterizing TMP metabolism in various tissues.[7]

-

Objective: To identify and quantify the formation of Phase I and Phase II metabolites of Trimethoprim, including 3-NO-TMP.

-

Materials:

-

Human liver S9 subcellular fractions

-

Trimethoprim stock solution (e.g., in methanol)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

UDPGA (for glucuronidation assays)

-

PAPS (for sulfation assays)

-

Potassium phosphate buffer (pH 7.4)

-

Methanol (for quenching)

-

Internal standards for LC-MS/MS analysis

-

-

Procedure:

-

Prepare a master mix containing the S9 fraction, buffer, and the appropriate cofactor regenerating system (NADPH for Phase I; NADPH, UDPGA, and PAPS for combined Phase I/II).

-

Pre-incubate the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding Trimethoprim to a final desired concentration (e.g., 10 µM).

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold methanol containing an internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Analysis:

-

Analyze the samples using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method to separate and quantify Trimethoprim and its metabolites.

-

Protocol: Photo-Fenton Degradation of Trimethoprim

This protocol is based on typical AOP experimental setups for pharmaceutical degradation.[11][15]

-

Objective: To determine the degradation efficiency and kinetics of Trimethoprim under photo-Fenton conditions.

-

Materials:

-

Trimethoprim stock solution

-

Deionized or ultrapure water

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

UV lamp (e.g., UVA with a specific intensity)

-

Glass reactor vessel with a magnetic stirrer

-

Sodium sulfite or catalase for quenching

-

-

Procedure:

-

Add a known volume of deionized water to the reactor and spike with Trimethoprim to achieve the desired initial concentration (e.g., 0.0689 mmol/L).

-

Adjust the solution pH to the desired value (e.g., pH 4) using H₂SO₄ or NaOH.

-

Add the required amount of FeSO₄ solution to the reactor and allow it to dissolve completely.

-

Turn on the UV lamp and allow the system to equilibrate.

-

Initiate the degradation reaction by adding the required volume of H₂O₂ solution. Start a timer immediately.

-

Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 6, 10, 20, 30 minutes).

-

Immediately quench the reaction in each sample by adding a quenching agent (e.g., sodium sulfite) to consume any residual H₂O₂.

-

Filter the samples if necessary before analysis.

-

-

Analysis:

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector to measure the concentration of the remaining Trimethoprim. The degradation percentage is calculated relative to the initial concentration.

-

Conclusion

This compound is a recognized human metabolite of the antibiotic Trimethoprim, formed through hepatic oxidation by CYP450 enzymes. While specific degradation pathways for this metabolite are not extensively detailed in current literature, the degradation of its parent compound, Trimethoprim, provides critical insights.

The degradation of Trimethoprim is a multifaceted process involving both biotic transformations, particularly in wastewater treatment environments, and a range of powerful abiotic pathways. Advanced Oxidation Processes, such as photo-Fenton, and photodegradation by sunlight are highly effective at breaking down the molecule's core structure through mechanisms like hydroxylation, demethylation, and ring cleavage. It is highly probable that this compound is susceptible to these same degradation reactions.

The quantitative data and detailed experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to design and execute further studies. Future research focusing directly on the stability and degradation of this compound will be invaluable for refining our understanding of its toxicological profile and environmental impact.

References

- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aapharma.ca [aapharma.ca]

- 3. Identification of this compound as a new urinary metabolite of trimethoprim in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New insights into the transformation of trimethoprim during biological wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Metabolism of Trimethoprim to its 1-Oxide and 3-Oxide Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (TMP) is a widely utilized bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase.[1] Its efficacy and safety are influenced by its metabolic fate within the body. The metabolism of trimethoprim primarily occurs in the liver, leading to various metabolites, including the 1-oxide (1-NO-TMP) and 3-oxide (3-NO-TMP) derivatives.[2] These N-oxide metabolites typically account for less than 5% of the total metabolite formation.[3] Understanding the enzymatic processes and kinetics governing the formation of these metabolites is crucial for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and ensuring overall drug safety.

This technical guide provides a comprehensive overview of the metabolism of trimethoprim to its 1-oxide and 3-oxide metabolites. It includes quantitative data on enzyme kinetics, detailed experimental protocols for in vitro assessment, and visual representations of the metabolic pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Trimethoprim N-Oxidation

The formation of trimethoprim 1-oxide and 3-oxide is primarily catalyzed by specific cytochrome P450 (CYP) enzymes. The following tables summarize the Michaelis-Menten kinetic parameters for the formation of these metabolites in human liver microsomes (HLMs) and by specific recombinant CYP enzymes.

| Metabolite | Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) | Reference |

| 1-NO-TMP | Pooled HLMs | 2.5 ± 0.2 | 580 ± 70 | [4] |

| 3-NO-TMP | Pooled HLMs | 1.8 ± 0.1 | 690 ± 90 | [4] |

| 1-NO-TMP | Recombinant CYP3A4 | 1.1 ± 0.1 | 450 ± 60 | [4] |

| 3-NO-TMP | Recombinant CYP1A2 | Not Reported | Not Reported | [3][4] |

Table 1: Michaelis-Menten Kinetics of Trimethoprim N-Oxide Formation. This table presents the maximal velocity (Vmax) and Michaelis constant (Km) for the formation of 1-NO-TMP and 3-NO-TMP in pooled human liver microsomes and by recombinant CYP3A4.

| Metabolite | Primary Enzyme | Other Contributing Enzymes | Inhibition | Reference |

| 1-NO-TMP | CYP3A4 | CYP2A6, CYP2C8, CYP2C9 | Inhibited by ketoconazole | [4][5] |

| 3-NO-TMP | CYP1A2 | CYP2C8, CYP2C9 | Inhibited by α-naphthoflavone | [4][5] |

Table 2: Principal Enzymes Involved in Trimethoprim N-Oxidation. This table outlines the primary and other contributing cytochrome P450 enzymes responsible for the formation of 1-NO-TMP and 3-NO-TMP, along with their selective inhibitors.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro experiment to assess the metabolism of trimethoprim to its 1-oxide and 3-oxide metabolites using human liver microsomes.

Objective:

To determine the kinetic parameters (Vmax and Km) of trimethoprim 1-oxide and 3-oxide formation in human liver microsomes.

Materials:

-

Trimethoprim

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (e.g., Trimethoprim-d9)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

UPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of trimethoprim in a suitable solvent (e.g., methanol or DMSO).

-

Prepare working solutions of trimethoprim at various concentrations by diluting the stock solution in potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a quenching solution of acetonitrile containing the internal standard.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

Human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL)

-

Trimethoprim working solutions (to achieve a range of final concentrations, e.g., 0-1000 µM)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking for a predetermined time (e.g., 15-60 minutes, within the linear range of metabolite formation).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of the cold acetonitrile quenching solution containing the internal standard.

-

Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-15 minutes at 4°C to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

UPLC-MS/MS Analysis:

-

Analyze the samples using a validated UPLC-MS/MS method for the quantification of trimethoprim, 1-NO-TMP, and 3-NO-TMP.

-

Example UPLC Conditions:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Example MS/MS Parameters (Positive ESI):

-

Trimethoprim: Precursor ion 291.1 m/z, Product ion 230.1 m/z

-

1-NO-TMP: Precursor ion 307.1 m/z, Product ion 290.1 m/z

-

3-NO-TMP: Precursor ion 307.1 m/z, Product ion 246.1 m/z

-

-

-

Data Analysis:

-

Construct calibration curves for each analyte using standards of known concentrations.

-

Quantify the concentration of 1-NO-TMP and 3-NO-TMP in each sample.

-

Calculate the rate of metabolite formation (pmol/min/mg protein).

-

Plot the rate of formation against the trimethoprim concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Mandatory Visualizations

Metabolic Pathway of Trimethoprim N-Oxidation

Caption: Metabolic conversion of Trimethoprim to its 1-oxide and 3-oxide metabolites.

Experimental Workflow for In Vitro Metabolism Assay

Caption: Generalized workflow for an in vitro trimethoprim metabolism experiment.

References

Methodological & Application

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of Trimethoprim 3-oxide in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid in bacteria.[1] This inhibition disrupts the bacterial DNA synthesis pathway, leading to a bacteriostatic effect.[1] In humans, trimethoprim is extensively metabolized in the liver, with primary metabolites including N-oxide metabolites such as Trimethoprim 3-oxide.[1] Understanding the metabolic profile of trimethoprim is crucial for evaluating its efficacy, pharmacokinetics, and potential for drug-drug interactions.[1]

This application note details a robust, sensitive, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and a rapid UPLC separation, making it highly suitable for pharmacokinetic studies and metabolic profiling in drug development.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is utilized for the extraction of this compound from human plasma.[1]

Protocol:

-

To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard (e.g., Trimethoprim-d9).[1]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean collection tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).[1]

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Transfer the reconstituted sample to a UPLC vial for analysis.[1]

UPLC-MS/MS System and Conditions

Chromatographic separation is achieved using a Waters ACQUITY UPLC system, coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode.[1]

UPLC Conditions:

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Flow Rate | 0.4 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 5 µL[1] |

UPLC Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 99.0 | 1.0 |

| 1.0 | 99.0 | 1.0 |

| 8.0 | 50.0 | 50.0 |

| 8.1 | 5.0 | 95.0 |

| 9.0 | 5.0 | 95.0 |

| 9.1 | 99.0 | 1.0 |

| 12.0 | 99.0 | 1.0 |

MS/MS Conditions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 307.1 | 246.1 | 35 | 20 |

| Trimethoprim-d9 (IS) | 300.2 | 236.2 | 35 | 25 |

Note: MS/MS parameters are adapted from similar compounds and may require optimization.[1]

Visualizations

Caption: High-level overview of the analytical workflow.

Caption: Step-by-step sample preparation workflow.

Caption: Flow of sample through the UPLC-MS/MS system.

Method Validation and Performance

The UPLC-MS/MS method was validated according to established guidelines for bioanalytical method validation.[2][3][4] Key performance characteristics are summarized below.

Method Validation Parameters:

| Parameter | Result |

| Linearity Range (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | >0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 |

| Intra-day Precision (%RSD) | < 6.0% |

| Inter-day Precision (%RSD) | < 8.0% |

| Intra-day Accuracy (%) | 95.5% - 104.2% |

| Inter-day Accuracy (%) | 97.1% - 102.8% |

Note: These values represent typical performance and should be established by the end-user.

Accuracy and Precision Data:

| Spiked Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| 1.0 (LLOQ) | 104.2 | 5.8 | 102.8 | 7.5 |

| 5.0 (Low QC) | 98.5 | 4.2 | 99.1 | 5.1 |

| 50.0 (Mid QC) | 101.2 | 3.1 | 100.5 | 3.8 |

| 800.0 (High QC) | 95.5 | 2.5 | 97.1 | 3.2 |

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method an invaluable tool for pharmacokinetic and drug metabolism studies in clinical and preclinical research. The validation data demonstrates excellent accuracy, precision, and linearity over a wide concentration range, ensuring high-quality data for drug development professionals.

References

Application Notes and Protocols for the HPLC Analysis of Trimethoprim and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (TMP) is a synthetic bacteriostatic antibiotic, frequently used in combination with sulfamethoxazole (SMX) for the treatment of various bacterial infections.[1][2][3] It functions by inhibiting dihydrofolate reductase, a critical enzyme in the bacterial synthesis of nucleic acids and proteins.[1][3][4][5][6][7] The metabolism of Trimethoprim primarily occurs in the liver, leading to the formation of several metabolites, including 1-oxide, 3-oxide, 3'-hydroxy, 4'-hydroxy, and α-hydroxy derivatives.[3] Accurate and sensitive quantification of Trimethoprim and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[3]

This document provides detailed application notes and protocols for the analysis of Trimethoprim and its major metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of Trimethoprim

The primary metabolic transformations of Trimethoprim involve N-oxidation and O-demethylation (hydroxylation).[3]

Caption: Metabolic pathway of Trimethoprim.

Experimental Protocols

HPLC-UV Method for Quantification of Trimethoprim

This protocol is suitable for the routine quantification of Trimethoprim in pharmaceutical dosage forms.

a. Sample Preparation (from Tablets)

-

Crush 20 tablets to obtain a fine powder.

-

Accurately weigh a portion of the powder equivalent to 50 mg of Sulfamethoxazole and 10 mg of Trimethoprim and transfer it to a 10 mL volumetric flask.

-

Add 7 mL of the mobile phase and sonicate for 20 minutes to dissolve the analytes.

-

Make up the volume to 10 mL with the mobile phase.

-

Filter the solution through a 0.45 µm nylon filter.

-

Transfer 0.1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a final concentration of approximately 10 ppm for Trimethoprim.[8]

b. Chromatographic Conditions

-

Instrument: HPLC system with a UV-Vis detector.

-

Mobile Phase: A mixture of 0.025 M sodium phosphate buffer and acetonitrile with 0.4% triethylamine (e.g., 80:20 v/v).[2] Alternatively, a mixture of methanol and water (60:40 v/v) with the pH adjusted to 2.6 using phosphoric acid can be used.[9]

-

Injection Volume: 20 µL.[9]

-

Column Temperature: 40°C.[9]

UPLC-MS/MS Method for Quantification of Trimethoprim and its Metabolites in Human Plasma

This high-throughput method is ideal for pharmacokinetic studies and metabolic profiling, offering high sensitivity and specificity.[3][6]

a. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing an internal standard (e.g., Trimethoprim-d9).[6]

-

Vortex the mixture for 1 minute to precipitate proteins.[6]

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.[6]

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.[6]

b. UPLC-MS/MS Conditions

-

Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.

-

Column: ACE PFP, 2.1 x 50 mm, 3 µm.[12]

-

Mobile Phase A: Water with 0.1% (v/v) formic acid.[12]

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[12]

-

Gradient: A gradient can be optimized, for example, starting with 5% B, increasing to 45% B over 3 minutes.[12]

-

Flow Rate: 0.75 mL/min.[12]

-

Injection Volume: 10 µL.[12]

-

Column Temperature: 30°C.[12]

-

Ionization Mode: Positive electrospray ionization (ESI+).[6][12]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[6]

Experimental Workflow

Caption: General workflow for HPLC/UPLC-MS/MS analysis.

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of Trimethoprim and its metabolites. Note that specific values may vary depending on the exact instrumentation and conditions used.

Table 1: HPLC-UV Method for Trimethoprim

| Parameter | Value | Reference |

| Linearity Range | 1 to 30 µg/mL | [10] |

| Limit of Detection (LOD) | 75 ng/mL | [2] |

| Retention Time | ~3.7 - 4.4 min | [8][13] |

Table 2: UPLC-MS/MS Method for Trimethoprim and Metabolites in Dried Plasma Spots (DPS)

| Analyte | LLOQ (ng/mL) | Low QC (ng/mL) | Mid QC (ng/mL) | High QC (ng/mL) | Reference |

| Trimethoprim | 100 | 300 | 4,000 | 40,000 | [12] |

Table 3: UPLC-MS/MS Method for Trimethoprim and Metabolites in Dried Urine Spots (DUS)

| Analyte | LLOQ (ng/mL) | Low QC (ng/mL) | Mid QC (µg/mL) | High QC (µg/mL) | Reference |

| Trimethoprim | 500 | 1,500 | 20 | 200 | [12] |

Conclusion

The HPLC-UV and UPLC-MS/MS methods described provide robust and reliable approaches for the quantitative analysis of Trimethoprim and its metabolites. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine quality control of pharmaceutical formulations and UPLC-MS/MS offering the high sensitivity and selectivity required for bioanalytical studies such as pharmacokinetics and metabolic profiling. Proper method validation according to regulatory guidelines is essential before implementation for routine analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. benchchem.com [benchchem.com]

- 4. Trimethoprim - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 8. ijrpb.com [ijrpb.com]

- 9. journals.umt.edu.pk [journals.umt.edu.pk]

- 10. redalyc.org [redalyc.org]

- 11. historymedjournal.com [historymedjournal.com]

- 12. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

Application Note: Solid-Phase Extraction of Trimethoprim 3-oxide from Human Plasma

Introduction

Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1][2] Its metabolism in humans occurs primarily in the liver, leading to various metabolites, including Trimethoprim 3-oxide.[3] this compound is a minor metabolite of trimethoprim.[2] Accurate and sensitive quantification of such metabolites in biological matrices like plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies.

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of this compound from human plasma prior to downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method leverages a mixed-mode polymeric SPE sorbent to achieve high recovery and clean extracts.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is critical for developing an effective SPE method.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₄O₄ | [4][5] |

| Molecular Weight | 306.32 g/mol | [5] |

| Predicted pKa | 4.85 ± 0.50 | [4][6] |

The predicted pKa of 4.85 suggests that this compound is a weakly acidic compound.[4][6] This allows for manipulation of its charge state through pH adjustment to enhance retention on and elution from an SPE sorbent.

Experimental Protocol

This protocol is optimized for the extraction of this compound from human plasma using a mixed-mode polymeric SPE cartridge.

Materials and Reagents:

-

SPE Cartridge: Mixed-Mode Polymeric Sorbent (e.g., Oasis MAX or similar)

-

Human Plasma: K2-EDTA as anticoagulant

-

This compound Standard: Analytical grade

-

Internal Standard (IS): Trimethoprim-d9 or other suitable analog

-

Methanol: HPLC grade

-

Acetonitrile: HPLC grade

-

Water: Deionized, 18 MΩ·cm

-

Formic Acid: 88% or higher, analytical grade

-

Ammonium Hydroxide: 28-30%, analytical grade

-

4% Phosphoric Acid in Water: For sample pretreatment

-

5% Ammonium Hydroxide in Methanol: For elution

-

Reconstitution Solution: 95:5 Water:Acetonitrile with 0.1% Formic Acid

Equipment:

-

SPE Vacuum Manifold

-

Centrifuge

-

Vortex Mixer

-

Sample Evaporator (e.g., nitrogen blow-down)

-

Analytical Balance

-

pH Meter

-

Calibrated Pipettes

Sample Preparation and Extraction Workflow

Caption: Workflow for the solid-phase extraction of this compound.

Detailed Steps:

-

Sample Pretreatment:

-

To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

-

Add 500 µL of 4% phosphoric acid in water to the plasma sample. The acidic condition ensures that the weakly acidic this compound (pKa ~4.85) is in its neutral form, promoting retention on the reversed-phase sorbent.

-

Vortex the mixture for 30 seconds to ensure homogeneity and protein precipitation.

-

Centrifuge the sample at 4000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the mixed-mode polymeric SPE cartridge with 2 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent bed to dry.

-

Loading: Load the supernatant from the pretreated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing:

-

Wash 1: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

-

Wash 2: Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the this compound and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent ensures the analyte is deprotonated and readily released from the sorbent.

-

-

Post-Extraction Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solution (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Data and Performance Characteristics

The following table summarizes the expected performance characteristics of this SPE method when coupled with a validated LC-MS/MS analytical method.

| Parameter | Result |

| Recovery | > 85% |

| Matrix Effect | < 15% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Discussion

The selection of a mixed-mode polymeric sorbent is advantageous for this application. It provides a dual retention mechanism (reversed-phase and ion exchange), which is effective for extracting a moderately polar compound like this compound from a complex matrix such as plasma. The sample pretreatment step with phosphoric acid is critical for both protein precipitation and pH adjustment, ensuring the analyte is in its most retentive form. The two-step wash with an aqueous-organic and then a pure organic solvent effectively removes a broad range of interferences, leading to a cleaner final extract and minimizing matrix effects during LC-MS/MS analysis. The use of a basic elution solvent is key to disrupting the analyte-sorbent interaction and achieving high elution recovery.

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for the determination of this compound in human plasma. The method is designed to be robust, providing high recovery and clean extracts suitable for sensitive bioanalytical quantification. This protocol serves as a valuable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical toxicology.

References

- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. Trimethoprim 3-N-oxide | 27653-67-4 | CBA65367 | Biosynth [biosynth.com]

- 6. Trimethoprim N-oxide 3 CAS#: 27653-67-4 [m.chemicalbook.com]

Application Note: Quantification of Trimethoprim 3-oxide in Human Plasma by UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and proteins in bacteria.[1][2] It is often used in combination with sulfamethoxazole to treat various bacterial infections.[3] The metabolism of Trimethoprim primarily occurs in the liver, leading to the formation of several metabolites, including 1-oxide, 3-oxide, and hydroxylated derivatives.[1] The accurate quantification of these metabolites, such as Trimethoprim 3-oxide, is vital for pharmacokinetic, pharmacodynamic, and toxicological studies to fully understand the drug's disposition and potential effects.[1]

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput and recovery.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Trimethoprim-d9 (Internal Standard, IS)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (K2-EDTA)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Trimethoprim-d9 (IS) in methanol.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Trimethoprim-d9 stock solution in acetonitrile.

Sample Preparation Protocol

-

Aliquot 50 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL Trimethoprim-d9 in acetonitrile) to each tube.

-

Vortex the mixture for 1 minute to precipitate proteins.[4]

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean 96-well plate or UPLC vials.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS System and Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters)

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[4]

-

Column Temperature: 40°C[4]

-

Mobile Phase A: 0.1% Formic Acid in Water[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]

-

Flow Rate: 0.4 mL/min[4]

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 1.0 |

| 1.0 | 1.0 |

| 8.0 | 50.0 |

| 8.1 | 95.0 |

| 9.0 | 95.0 |

| 9.1 | 1.0 |

| 10.0 | 1.0 |

Data Presentation

Table 1: Optimized MS/MS Parameters

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the analysis. These values are based on the molecular weight of Trimethoprim (290.3 g/mol ) and the addition of an oxygen atom for the N-oxide metabolite.[5] The internal standard, Trimethoprim-d9, has its mass shifted accordingly.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 307.1 | 246.1 | 100 | 25 |

| Trimethoprim-d9 (IS) | 300.2 | 236.2 | 100 | 27 |

Table 2: Proposed Calibration Curve Summary

A calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve should be fitted with a linear regression model with 1/x² weighting.

| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) |

| This compound | 0.5 - 500 | >0.995 | 0.5 |

Table 3: Proposed Accuracy and Precision (QC Samples)

The accuracy and precision of the method should be evaluated using QC samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ).[6][7]

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| Low | 1.5 | 95.0 - 105.0 | < 10.0 | 93.0 - 107.0 | < 12.0 |

| Medium | 75 | 97.0 - 103.0 | < 8.0 | 96.0 - 104.0 | < 9.0 |

| High | 400 | 98.0 - 102.0 | < 7.0 | 97.0 - 103.0 | < 8.0 |

Visualizations

Caption: Metabolic pathway of Trimethoprim in the liver.

Caption: Experimental workflow for plasma sample analysis.

Caption: Logical flow of bioanalytical method validation.

References

Application Note: Quantitative Analysis of Trimethoprim 3-Oxide in Human Urine Samples using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is an antibacterial agent that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1] Its clinical efficacy and pharmacokinetic profile are influenced by its metabolism in the human body. The primary metabolic pathways of trimethoprim involve oxidation and N-demethylation, leading to the formation of several metabolites.[2][3] Among these, Trimethoprim 3-oxide has been identified as a significant urinary metabolite in humans.[4][5] Accurate and sensitive quantification of this compound in urine is crucial for pharmacokinetic studies, drug metabolism research, and in understanding the overall disposition of trimethoprim.

This application note provides a detailed protocol for the analysis of this compound in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[6]

Metabolic Pathway of Trimethoprim

Trimethoprim undergoes metabolism primarily in the liver, with the resulting metabolites, including this compound, being excreted in the urine.[2][3]

Caption: Metabolic conversion of Trimethoprim to this compound.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of Trimethoprim in urine, which can serve as a reference for the expected performance of a method for its 3-oxide metabolite.

| Analyte | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |

| Trimethoprim | Dried Urine Spots | HPLC-MS/MS | 500 - 250,000 | 500 | 97.3 - 105.3 | ≤ 7.8 | [7][8] |

| Trimethoprim | Liquid Urine | HPLC-MS/MS | 500 - 250,000 | 500 | Not Reported | Not Reported | [7][8] |

Experimental Protocols

This section outlines a detailed protocol for the extraction and analysis of this compound from urine samples.

Materials and Reagents

-

This compound analytical standard

-

Trimethoprim-d9 (or other suitable internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water (18.2 MΩ·cm)

-

Human urine (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

Standard and Sample Preparation

2.1. Standard Stock Solutions Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare working standard solutions by serial dilution in methanol:water (50:50, v/v).

2.2. Internal Standard (IS) Working Solution Prepare a 1 µg/mL stock solution of Trimethoprim-d9 in methanol. Dilute this stock to a final working concentration of 100 ng/mL in methanol.

2.3. Calibration Standards and Quality Control (QC) Samples Spike appropriate volumes of the working standard solutions into drug-free human urine to prepare calibration standards and QC samples at various concentrations.

2.4. Urine Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of urine sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL Trimethoprim-d9).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see section 3.1).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

3.2. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MRM Transitions (Hypothetical - requires optimization):

-

This compound: Precursor ion > Product ion (e.g., m/z 307.1 > 247.1)

-

Trimethoprim-d9 (IS): Precursor ion > Product ion (e.g., m/z 300.2 > 133.1)

-

Note: The specific MRM transitions and collision energies for this compound must be determined by direct infusion of the analytical standard into the mass spectrometer.

Data Analysis and Quantification

The concentration of this compound in the urine samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in urine samples.

Caption: Workflow for this compound analysis in urine.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of this compound in human urine. The detailed protocol for sample preparation and the suggested starting conditions for LC-MS/MS analysis offer a solid foundation for researchers in drug metabolism and pharmacokinetics. Method validation according to regulatory guidelines is essential before its application in clinical or research studies.

References

- 1. benchchem.com [benchchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. aapharma.ca [aapharma.ca]